
ChoK|A inhibitor-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ChoK|A inhibitor-5 is a compound that targets choline kinase alpha (ChoKα), an enzyme involved in the synthesis of phosphatidylcholine, a major structural component of eukaryotic cell membranes . Overexpression of ChoKα has been linked to various cancers, making it a significant target for cancer therapy . This compound is part of a new family of choline kinase inhibitors with antiproliferative and antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ChoK|A inhibitor-5 typically involves the use of triterpene quinone methides (TPQ) bioactive compounds isolated from plants of the Celastraceae family . These compounds undergo a series of chemical reactions to produce the desired inhibitor. The synthetic route includes the isolation of TPQ, followed by semisynthetic modifications to enhance its inhibitory activity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
ChoK|A inhibitor-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, enhancing its activity.
Substitution: Substitution reactions are used to introduce different functional groups, improving its inhibitory properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions are various derivatives of this compound, each with enhanced inhibitory activity against ChoKα .
Scientific Research Applications
ChoK|A inhibitor-5 has a wide range of scientific research applications, including:
Mechanism of Action
ChoK|A inhibitor-5 exerts its effects by inhibiting the activity of choline kinase alpha (ChoKα). The compound binds to the active site of the enzyme, preventing the phosphorylation of choline to form phosphorylcholine . This inhibition disrupts the synthesis of phosphatidylcholine, leading to reduced cell proliferation and tumor growth . The molecular targets and pathways involved include the choline/phosphocholine binding site and the ATP-binding site of ChoKα .
Comparison with Similar Compounds
Similar Compounds
MN58b: Another potent inhibitor of ChoKα with similar antiproliferative activity.
TCD-717: A ChoKα inhibitor that has entered clinical trials for its antitumor properties.
RSM-932A: A synergistic inhibitor of ChoKα with a novel mechanism of action.
Uniqueness
ChoK|A inhibitor-5 is unique due to its high specificity and potency against ChoKα. It has shown significant antiproliferative and antitumor activity in both in vitro and in vivo studies . Its ability to modulate the expression levels of key enzymes involved in cell proliferation makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C54H68Br2N4S4 |
|---|---|
Molecular Weight |
1061.2 g/mol |
IUPAC Name |
4-[[4-[2-[4-[[7-[bis(hex-5-enyl)amino]thieno[3,2-b]pyridin-4-ium-4-yl]methyl]phenyl]sulfanylethylsulfanyl]phenyl]methyl]-N,N-bis(hex-5-enyl)thieno[3,2-b]pyridin-4-ium-7-amine;dibromide |
InChI |
InChI=1S/C54H68N4S4.2BrH/c1-5-9-13-17-33-55(34-18-14-10-6-2)49-29-37-57(51-31-39-61-53(49)51)43-45-21-25-47(26-22-45)59-41-42-60-48-27-23-46(24-28-48)44-58-38-30-50(54-52(58)32-40-62-54)56(35-19-15-11-7-3)36-20-16-12-8-4;;/h5-8,21-32,37-40H,1-4,9-20,33-36,41-44H2;2*1H/q+2;;/p-2 |
InChI Key |
IBJHQVXWCNKWAM-UHFFFAOYSA-L |
Canonical SMILES |
C=CCCCCN(CCCCC=C)C1=C2C(=[N+](C=C1)CC3=CC=C(C=C3)SCCSC4=CC=C(C=C4)C[N+]5=C6C=CSC6=C(C=C5)N(CCCCC=C)CCCCC=C)C=CS2.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


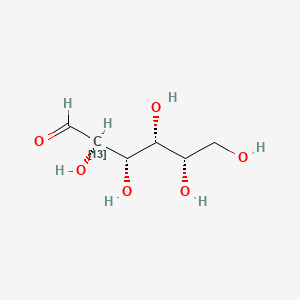
![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)


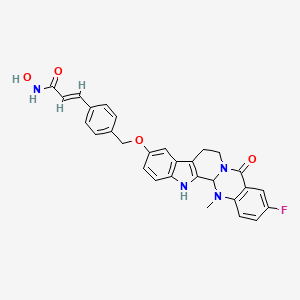
![4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one](/img/structure/B12406366.png)
![(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12406371.png)
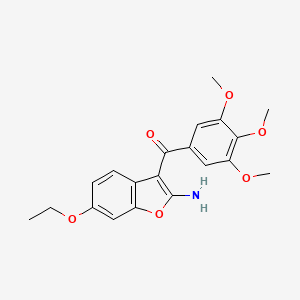
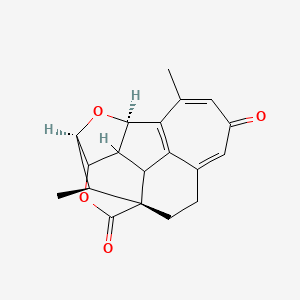

![9-[(1R,9R,10R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3-oxo-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B12406391.png)
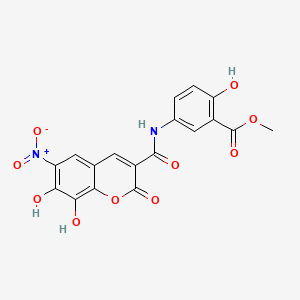
![1-[(2R,5R)-5-(diethylaminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406399.png)
